Methyl 2-(6-methoxynicotinoyl)benzoate
Overview
Description
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Methyl 2-(6-methoxynicotinoyl)benzoate has been identified as a compound with promising antiproliferative activity toward human cancer cells. This activity is attributed to its role as a tubulin polymerization inhibitor. Specifically, compound GN39482, a derivative of this compound, inhibits the accumulation of acetylated tubulin and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells. This suggests its potential application in cancer treatment research (Minegishi et al., 2015).
Antimicrobial and Antifungal Properties
Studies have shown that certain derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, a specific derivative was found to be active against Escherichia coli and Shigella boydii, as well as demonstrating chymotrypsin inhibitory activity. Additionally, other related compounds showed antifungal activity against various fungi, indicating the potential for this compound in developing new antimicrobial and antifungal agents (Atta-ur-rahman et al., 1997).
Photophysical Research
The compound has also been a subject of research in the field of photophysics. Investigations into the photophysical properties of its derivatives in various solvents have been conducted, revealing unique luminescence properties depending on the substituted group. This research aids in understanding the optical and electronic properties of such compounds, which could have implications in material sciences and photonics (Soyeon Kim et al., 2021).
Larvicidal Activity
Research on the larvicidal activity of compounds related to this compound has been conducted, particularly in the context of controlling mosquito populations. A study found that specific derivatives of this compound showed significant larvicidal activity against Aedes aegypti larvae, suggesting its potential use in controlling mosquito-borne diseases (A. S. Moreira et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-7-10(9-16-13)14(17)11-5-3-4-6-12(11)15(18)20-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUJWVPXSGQTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642165 | |
Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-03-3 | |
Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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